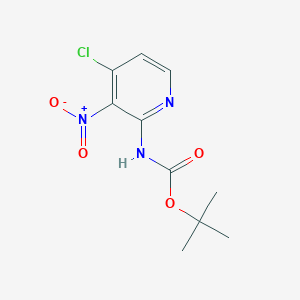
tert-Butyl (4-chloro-3-nitropyridin-2-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (4-chloro-3-nitropyridin-2-yl)carbamate: is a chemical compound known for its unique structure and properties It is characterized by the presence of a tert-butyl carbamate group attached to a chlorinated and nitrated pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-chloro-3-nitropyridin-2-yl)carbamate typically involves the following steps:
Nitration of Pyridine: The starting material, 2-chloropyridine, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield 4-chloro-3-nitropyridine.
Carbamate Formation: The nitrated pyridine is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form this compound.
The reaction conditions generally involve maintaining low temperatures to control the nitration process and using anhydrous conditions to prevent hydrolysis of the carbamate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Reduction: tert-Butyl (4-chloro-3-nitropyridin-2-yl)carbamate can undergo reduction reactions to convert the nitro group to an amino group. Common reducing agents include hydrogen gas with a palladium catalyst or chemical reductants like tin(II) chloride.
Substitution: The chloro group in the pyridine ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions, often using a base to facilitate the reaction.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butanol.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Reduction: 4-chloro-3-aminopyridin-2-yl carbamate.
Substitution: Various substituted pyridines depending on the nucleophile used.
Hydrolysis: 4-chloro-3-nitropyridin-2-amine and tert-butanol.
科学研究应用
Chemistry
In organic synthesis, tert-Butyl (4-chloro-3-nitropyridin-2-yl)carbamate serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for further modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
The compound’s derivatives are explored for their potential biological activities. For instance, the amino derivative obtained from reduction reactions can be used to develop inhibitors for specific enzymes or receptors.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a building block in the synthesis of drug candidates. Its structural features make it a suitable scaffold for designing molecules with desired pharmacological properties.
Industry
In the material science industry, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism by which tert-Butyl (4-chloro-3-nitropyridin-2-yl)carbamate exerts its effects depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The nitro group can participate in redox reactions, while the carbamate group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- tert-Butyl (2-chloropyridin-4-yl)carbamate
- tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate
Uniqueness
tert-Butyl (4-chloro-3-nitropyridin-2-yl)carbamate is unique due to the presence of both a nitro and a chloro group on the pyridine ring, which imparts distinct reactivity and potential for diverse chemical transformations. Compared to similar compounds, it offers a broader range of synthetic applications and potential biological activities.
属性
分子式 |
C10H12ClN3O4 |
|---|---|
分子量 |
273.67 g/mol |
IUPAC 名称 |
tert-butyl N-(4-chloro-3-nitropyridin-2-yl)carbamate |
InChI |
InChI=1S/C10H12ClN3O4/c1-10(2,3)18-9(15)13-8-7(14(16)17)6(11)4-5-12-8/h4-5H,1-3H3,(H,12,13,15) |
InChI 键 |
YWRMJMAALRHWQY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1=NC=CC(=C1[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


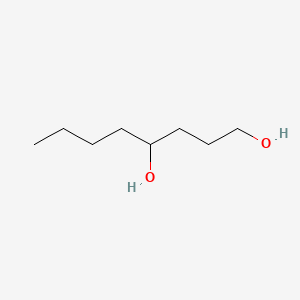
![10-Phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane](/img/structure/B12102797.png)



![[(1S,2R)-2-(hydroxymethyl)cyclobutyl]methyl acetate](/img/structure/B12102825.png)

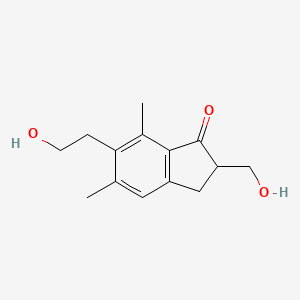

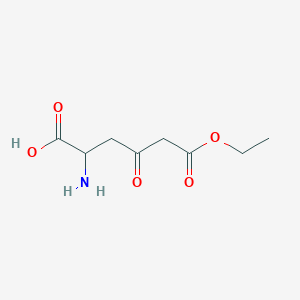
![(2R,5R)-1-{[(2R,5R)-2,5-Diethylpyrrolidin-1-YL]methylene}-2,5-diethylpyrrolidinium tetrafluoroborate](/img/structure/B12102841.png)
![N-[5-(3,3-dimethyl-2,4-dioxo-5-propan-2-ylpyrrolidin-1-yl)-3-hydroxy-4-methyl-5-oxopentan-2-yl]-2-(methylamino)propanamide](/img/structure/B12102842.png)
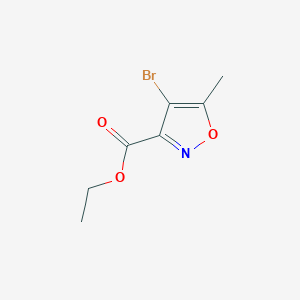
![N-(1-azabicyclo[2.2.2]octan-3-yl)-7-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B12102873.png)
